molecular formula C22H25N3 B1668379 Centhaquine CAS No. 57961-90-7

Centhaquine

Cat. No.: B1668379
CAS No.: 57961-90-7
M. Wt: 331.5 g/mol
InChI Key: UJNWGFBJUHIJKK-UHFFFAOYSA-N
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Description

Centhaquine, also known by its brand name Lyfaquin, is a cardiovascular drug primarily used as a resuscitative agent in the treatment of hypovolemic shock. It acts as a vasopressor, increasing venous return and improving tissue perfusion by acting on α2A- and α2B-adrenoreceptors .

Biochemical Analysis

Biochemical Properties

Centhaquine plays a crucial role in biochemical reactions related to cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where this compound acts as an agonist. This interaction leads to the activation of signaling pathways that result in vasoconstriction and increased blood pressure. Additionally, this compound has been shown to interact with G-protein coupled receptors, which further modulates cardiovascular responses .

Cellular Effects

This compound influences various types of cells and cellular processes. In endothelial cells, it promotes vasoconstriction by increasing the intracellular calcium levels, which leads to the contraction of smooth muscle cells in blood vessels. In cardiomyocytes, this compound enhances contractility by increasing the availability of calcium ions. Furthermore, this compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall resuscitative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adrenergic receptors and G-protein coupled receptors. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. The elevated cyclic AMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, resulting in increased calcium influx and enhanced contractility of cardiomyocytes. Additionally, this compound inhibits the degradation of cyclic AMP, prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its efficacy in improving cardiovascular function over extended periods. Its effects on cellular function may diminish over time due to receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively increases blood pressure and improves cardiac output without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including excessive vasoconstriction and potential damage to vital organs. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a cardiovascular agent. It interacts with enzymes such as adenylate cyclase and phosphodiesterase, which regulate the levels of cyclic AMP. These interactions influence metabolic flux and the levels of various metabolites, contributing to the overall effects of this compound on cardiovascular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and the endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments within the cell, such as the endoplasmic reticulum and the plasma membrane, through targeting signals and post-translational modifications. These localizations enable this compound to interact with its target receptors and enzymes, thereby exerting its resuscitative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Centhaquine is synthesized through a multi-step process involving the reaction of 2-chloroquinoline with 1-(3-methylphenyl)piperazine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems for precise temperature and pressure control, as well as continuous monitoring of the reaction progress. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Centhaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Centhaquine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Centhaquine is unique in its dual action on both α2A- and α2B-adrenoreceptors, which distinguishes it from other vasopressors. Similar compounds include:

This compound’s unique mechanism of action and its ability to improve tissue perfusion make it a valuable resuscitative agent in the treatment of hypovolemic shock .

Biological Activity

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of this compound.

This compound primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

  • Increased Venous Return : By stimulating venous α2B receptors, this compound induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.
  • Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of this compound in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Study Population Dosage Key Findings
Phase IHealthy volunteers0.01 mg/kgSafe and well-tolerated; no serious adverse events reported .
Phase II50 patients with hypovolemic shock0.01 mg/kg vs. salineSignificant improvement in blood pressure (SBP increase), reduced blood lactate levels (1.75 mmol/L lower), and lower vasopressor requirements .
Phase III105 patients with hypovolemic shock0.01 mg/kg vs. saline8.8% absolute reduction in 28-day all-cause mortality; improved MODS and ARDS scores .

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, this compound demonstrated remarkable efficacy:

  • Mortality Rates : The this compound group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.
  • Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the this compound group (96.92% at 12 hours) compared to controls (87.50%) .
  • Lactate Levels : Blood lactate levels were significantly lower in patients receiving this compound, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of this compound:

  • Case Study A : A patient with severe hemorrhagic shock was treated with this compound after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.
  • Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving this compound, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of this compound has been extensively evaluated across trials:

  • No serious adverse events were reported during clinical trials.
  • Common non-serious adverse events included transient hypotension and mild drowsiness, which resolved without intervention .

Properties

IUPAC Name

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNWGFBJUHIJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206680
Record name Centhaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57961-90-7
Record name Centhaquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57961-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Centhaquine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centhaquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Centhaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTHAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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